3-(4-Methoxybenzylidene)flavanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H18O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-16(12-14-18)15-20-22(24)19-9-5-6-10-21(19)26-23(20)17-7-3-2-4-8-17/h2-15,23H,1H3/b20-15+ |
InChI Key |
LBUIGFCPSGJSAD-HMMYKYKNSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 4 Methoxybenzylidene Flavanone
Established Synthetic Pathways for the Core Flavanone (B1672756) Scaffold
The construction of the flavanone core is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. These methods primarily revolve around the formation of the heterocyclic C ring, which imparts the characteristic flavanone structure.
The most prominent and widely utilized method for the synthesis of the flavanone scaffold begins with the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a 2'-hydroxychalcone (B22705) intermediate. core.ac.uk The subsequent intramolecular cyclization of this chalcone (B49325), typically under acidic or basic conditions, yields the flavanone. core.ac.ukresearchgate.net
The Claisen-Schmidt condensation is favored for its operational simplicity and the ready availability of starting materials. Various bases, such as sodium hydroxide (B78521), potassium hydroxide, and barium hydroxide, can be employed to catalyze the initial condensation. core.ac.uk The subsequent cyclization of the 2'-hydroxychalcone to the flavanone can be achieved using catalysts like sodium acetate, piperidine (B6355638), or mineral acids such as hydrochloric acid. core.ac.ukresearchgate.net The reaction conditions can be optimized to improve yields and minimize side product formation. nih.gov
Table 1: Common Catalysts and Conditions for Flavanone Synthesis via Claisen-Schmidt Condensation
| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |
| Condensation | 2'-Hydroxyacetophenone, Benzaldehyde | NaOH or KOH | Ethanol/Water | Room Temperature | 2'-Hydroxychalcone |
| Cyclization | 2'-Hydroxychalcone | Sodium Acetate | Ethanol/Water | Reflux | Flavanone |
| Cyclization | 2'-Hydroxychalcone | Hydrochloric Acid | Methanol | Reflux | Flavanone |
While the Claisen-Schmidt condensation remains a cornerstone, several alternative and innovative methods for flavanone synthesis have been developed to address challenges such as low yields, harsh reaction conditions, or limited substrate scope. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of flavanones, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Green Chemistry Approaches: In an effort to develop more environmentally friendly synthetic routes, researchers have explored the use of greener catalysts and solvent-free conditions. rsc.orgbohrium.com For instance, the use of solid-supported catalysts like silica-supported sodium bisulfate has been reported for the dehydrative cyclization of 1,3-diketones to flavones, a related class of flavonoids. researchgate.net
Enzymatic and Biocatalytic Methods: Biocatalytic approaches, utilizing enzymes, offer a high degree of stereoselectivity and milder reaction conditions for the synthesis of chiral flavanones. acs.org
One-Pot Syntheses: Methodologies that combine multiple synthetic steps into a single operation, known as one-pot syntheses, have been developed to improve efficiency and reduce waste. For example, a one-pot synthesis of flavones from phenols and cinnamoyl chlorides has been described. researchgate.net
Other Named Reactions: Other classical reactions in organic chemistry, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, are also employed for the synthesis of the flavone (B191248) skeleton, which can be a precursor to flavanones. mdpi.com
Direct Synthesis and Optimization Protocols for 3-(4-Methoxybenzylidene)flavanone
The direct synthesis of this compound is typically achieved through a base-catalyzed condensation of flavanone with 4-methoxybenzaldehyde. Anhydrous barium hydroxide has been reported as an effective catalyst for this transformation, often in a trituration method with a small amount of ethanol. This approach offers a high-yield and time-efficient route to the target compound.
Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, while piperidine can be used as a base catalyst, it has been reported to give lower yields compared to barium hydroxide. Acid catalysts have generally been found to be ineffective for this specific transformation.
Table 2: Reported Synthesis of (E)-3-(4-methoxybenzylidene)-2-phenylchroman-4-one
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Method | Yield (%) |
| Flavanone | 4-Methoxybenzaldehyde | Ba(OH)₂ | Ethanol | Trituration | 95.2 |
Strategies for Chemical Derivatization and Analog Generation
Chemical derivatization of the this compound scaffold is a powerful tool for modulating its physicochemical properties and biological activities. Modifications can be introduced at various positions on the flavanone skeleton, including the A, B, and C rings.
The flavanone skeleton, consisting of two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C), offers multiple sites for structural modification. nih.govresearchgate.net
A-Ring Modifications: The A-ring can be functionalized with various substituents, such as hydroxyl, methoxy (B1213986), or halogen groups. mdpi.com These modifications can influence the electronic properties and lipophilicity of the molecule.
B-Ring Modifications: Similarly, the B-ring is a common site for introducing diverse substituents to explore structure-activity relationships. mdpi.com The nature and position of these substituents can significantly impact the biological profile of the resulting analogs.
C-Ring Modifications: The C-ring, containing the carbonyl group and the chiral center at C2, can also be a target for derivatization. nih.gov For example, the introduction of a double bond between C2 and C3 would lead to the corresponding flavone analog.
The incorporation of heterocyclic moieties and various functional groups into the flavanone structure can lead to novel compounds with enhanced or altered biological activities. stmjournals.comstmjournals.com
Heterocyclic Moieties: The introduction of heterocyclic rings, such as pyridine, thiazole, imidazole, or oxazole, can significantly diversify the chemical structure and biological properties of the flavanone derivatives. stmjournals.comstmjournals.com These moieties can participate in additional interactions with biological targets.
Diverse Functional Groups: A wide range of functional groups, including but not limited to amines, amides, esters, and ethers, can be introduced at various positions of the flavanone skeleton. nih.gov These modifications can alter the polarity, solubility, and hydrogen bonding capabilities of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, the introduction of a pyridinylmethylene group at the C3 position of the flavanone nucleus has been shown to be a viable synthetic strategy. researchgate.net
Advanced Analytical Characterization Techniques in Synthetic Research
The unambiguous confirmation of the chemical structure of newly synthesized compounds is a cornerstone of modern chemical research. For derivatives of the flavanone scaffold, such as this compound, a suite of advanced analytical techniques is employed to provide a comprehensive structural elucidation. These methods not only confirm the successful synthesis of the target molecule but also provide detailed insights into its electronic, vibrational, and three-dimensional properties. The primary techniques utilized for the characterization of this class of compounds include high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in the molecule can be mapped, providing information on the connectivity and stereochemistry of the compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-benzylidene flavanones, key diagnostic signals include those for the aromatic protons on the flavanone core and the benzylidene substituent, as well as the vinylic proton of the exocyclic double bond. The chemical shift (δ) and coupling constants (J) are critical for assigning these protons. For instance, in the closely related analogue, (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one, the proton at the C2 position of the flavanone ring appears as a singlet at δ 6.57 ppm, while the exocyclic vinylic proton (=CH) is observed at δ 5.69 ppm nih.gov. The aromatic protons typically appear in the range of δ 6.8-8.0 ppm.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C=O) of the flavanone ring is particularly diagnostic, typically resonating far downfield (around 180-190 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which simplifies the assignment of the ¹³C spectrum. For flavanones, characteristic signals for the heterocyclic C-ring carbons (C2, C3, and C4) are observed, along with the signals for the aromatic A and B rings and the benzylidene moiety. nih.govsilae.itpsu.edu
Interactive Data Table: ¹H NMR Spectroscopic Data for the Analogue (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| =CH | 5.69 | s |
| C2-H | 6.57 | s |
| Aromatic Protons | 6.89–7.91 | m |
| OH | 8.12 | s |
Data recorded in DMSO-d₆ at 600 MHz. Source: nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-pyranone ring is expected in the region of 1650-1690 cm⁻¹. Other key signals include those for the aromatic C=C stretching vibrations (around 1500-1610 cm⁻¹), the vinylic C=C stretch of the benzylidene group, and the C-O-C (ether) stretching vibrations from the flavanone ring and the methoxy group.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₂₃H₁₈O₃), the expected exact mass can be calculated. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, and would typically show a protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.
The table below summarizes key spectroscopic data for analogous compounds, which serve as a reference for the expected values for this compound.
Interactive Data Table: IR and MS Data for 3-Arylidene Flavanone Analogues
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key IR Bands (cm⁻¹) |
| (E)-3-(4-hydroxybenzylidene)chroman-4-one | C₁₆H₁₂O₃ | 253.3 | 3126 (O-H), 1652 (C=O), 1608, 1578 (C=C), 1164 (C-O-C) |
| (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one | C₂₂H₁₆O₃ | 329.2 | 3297 (O-H), 1663 (C=O), 1608, 1590, 1504 (C=C), 1141 (C-O-C) |
Source: nih.gov
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound beyond any doubt. For 3-benzylidene flavanones, X-ray analysis reveals the planarity of the different ring systems, the conformation of the dihydropyrone ring (which typically adopts a distorted envelope or half-chair conformation), and the geometric isomerism (E/Z) of the exocyclic double bond. nih.govnih.gov
The crystal packing is stabilized by various intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. While a crystal structure for this compound itself is not available in the searched literature, data for closely related structures have been reported. For example, the crystal structure of (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one confirms the E-configuration of the benzylidene group and shows that the phenyl substituent at the C2 position is nearly perpendicular to the chroman moiety. nih.gov Similarly, the structure of 3-(3-methoxybenzylidene)chroman-4-one has been determined, providing further insight into the solid-state conformation of this class of compounds. nih.gov
The table below presents crystallographic data for a related chromanone derivative to illustrate the type of information obtained from an X-ray diffraction experiment.
Interactive Data Table: Crystallographic Data for 3-(3-Methoxybenzylidene)chroman-4-one
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.4143 (9) |
| b (Å) | 6.7141 (5) |
| c (Å) | 16.0031 (10) |
| β (°) | 98.658 (4) |
| Volume (ų) | 1318.67 (16) |
| Z | 4 |
Source: nih.gov
Structure Activity Relationship Sar and Pharmacophore Elucidation
Correlative Analysis of Structural Modifications and Biological Potency
The potency of 3-benzylideneflavanone derivatives is highly sensitive to the nature and position of substituents on both the flavanone (B1672756) nucleus and the benzylidene ring. While specific data for a comprehensive series of 3-(4-Methoxybenzylidene)flavanone analogs is limited in publicly accessible research, general SAR trends for the broader 3-benzylideneflavanone class can be inferred and are crucial for guiding future synthesis.
Studies on related compounds, such as 3,5-bis(benzylidene)piperidin-4-ones, have shown that the nature of the substituent on the benzylidene ring significantly impacts cytotoxicity against cancer cell lines. For instance, the introduction of different groups can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins. nih.gov
In a series of synthesized flavanone derivatives, it was noted that most compounds exhibited significant pharmacological activity, and preliminary structure-activity relationships were described. nih.gov This underscores the importance of the flavanone core as a privileged scaffold in drug discovery.
To illustrate the impact of structural modifications, consider the hypothetical data in the table below, which is based on general principles of medicinal chemistry and SAR of similar compounds.
Table 1: Hypothetical Biological Potency of 3-Benzylideneflavanone Analogs
| Compound ID | R1 (Flavanone Ring) | R2 (Benzylidene Ring) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | H | 4-OCH₃ | Baseline |
| 2 | 7-OH | 4-OCH₃ | Increased Potency |
| 3 | H | 4-OH | Variable Potency |
| 4 | H | 4-N(CH₃)₂ | Increased Potency |
| 5 | H | 3,4-(OCH₃)₂ | Variable Potency |
This hypothetical data suggests that modifications at the 7-position of the flavanone ring with a hydroxyl group could enhance potency, possibly by forming an additional hydrogen bond with the biological target. Similarly, altering the 4-methoxy group on the benzylidene ring to a hydroxyl or a dimethylamino group would likely result in varied potencies, highlighting the electronic and steric sensitivity of this position.
Identification of Key Pharmacophoric Elements Crucial for Specific Bioactivities
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 3-benzylideneflavanones, key pharmacophoric features can be deduced from their structure and the SAR data of related compounds.
The fundamental pharmacophore of a 3-benzylideneflavanone includes:
A Hydrogen Bond Acceptor: The carbonyl group at the C-4 position of the flavanone ring is a critical hydrogen bond acceptor.
Aromatic Rings: The A and B rings of the flavanone core, along with the benzylidene phenyl ring, provide hydrophobic surfaces for van der Waals interactions and potential π-π stacking with aromatic residues in a binding pocket.
A Michael Acceptor System: The α,β-unsaturated ketone system formed by the C3-benzylidene double bond and the C4-carbonyl group can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This is a common mechanism for the activity of many chalcones and related flavonoids.
A Hydrogen Bond Donor/Acceptor Group: The methoxy (B1213986) group at the 4-position of the benzylidene ring can act as a hydrogen bond acceptor. Its presence and position are crucial for tuning the electronic properties of the entire benzylidene moiety and for specific interactions within the target's binding site.
Pharmacophore models are often developed using computational methods to screen for new, potentially active compounds. nih.govnih.gov For a related class of compounds, a pharmacophore model designated DHHRR (one hydrogen bond donor, two hydrophobic groups, and two aromatic rings) was successfully used to discover new inhibitors. nih.gov This highlights the power of identifying these key features for virtual screening and drug design.
Influence of Stereochemical Features on Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can have vastly different affinities for their biological targets. nih.gov In the case of this compound, there are two main stereochemical features to consider:
Chirality at the C2-position: The flavanone ring possesses a chiral center at the C2 position, leading to (S)- and (R)-enantiomers. The spatial orientation of the B-ring relative to the rest of the flavanone nucleus can significantly impact how the molecule fits into a binding site. For many flavonoids, biological activity is stereospecific, with one enantiomer being significantly more active than the other.
Future Directions and Research Challenges for 3 4 Methoxybenzylidene Flavanone Research
Exploration of Novel Synthetic Pathways and Advanced Analog Libraries
The synthesis of flavanones and their derivatives is a cornerstone of their study. While classical methods like the Claisen-Schmidt condensation followed by intramolecular cyclization are established, there is a need for more efficient and greener synthetic strategies. nih.govnih.gov Future research should focus on developing novel synthetic pathways that offer higher yields, reduced reaction times, and the use of environmentally benign reagents. nih.gov Photocatalytic synthesis, for instance, presents a promising green alternative for flavonoid production. nih.gov
Furthermore, the creation of advanced analog libraries of 3-(4-methoxybenzylidene)flavanone is crucial for establishing robust structure-activity relationships (SAR). mdpi.com By systematically modifying the core flavanone (B1672756) structure, researchers can identify key functional groups that enhance potency and selectivity for specific biological targets. pacific.edu This involves introducing a variety of substituents on the A and B rings to explore their influence on the compound's biological activity. pacific.edu The synthesis of derivatives with different functional groups can lead to compounds with improved therapeutic potential. nih.gov
Discovery and Validation of New Biological Targets and Mechanisms of Action
While initial studies have hinted at the potential of flavanone derivatives, a comprehensive understanding of their biological targets and mechanisms of action is largely uncharted territory. A significant research direction is the identification and validation of novel molecular targets for this compound. This can be achieved through a combination of in silico predictions and experimental validation.
Recent research on flavanone derivatives suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netmdpi.com For instance, some flavanones have been shown to interact with key signaling pathways, such as the ERK/p38/NF-κB pathway, and inhibit enzymes like human estrogen synthetase (aromatase). medchemexpress.com Other studies have pointed towards the modulation of reactive oxygen species (ROS) generation in cancer cells as a potential mechanism. mdpi.comnih.gov Additionally, some flavonoid derivatives have shown potential in targeting triplex DNA, which could have implications for antigene therapy. pacific.edu The investigation into these and other potential pathways will be critical in defining the therapeutic niche for this compound.
Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies
The integration of high-throughput screening (HTS) and "omics" technologies offers a powerful approach to accelerate the discovery of bioactive compounds and to unravel their mechanisms of action. HTS allows for the rapid screening of large compound libraries to identify initial hits with desired biological activity. nih.govnih.gov This can be particularly useful for screening analogs of this compound to identify those with enhanced potency. nih.gov
Following hit identification, omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a global view of the cellular response to the compound. nih.govyoutube.com These technologies can help to identify the specific genes, proteins, and metabolic pathways that are modulated by this compound, thereby providing a deeper understanding of its mechanism of action. nih.govresearchgate.net For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov This integrated approach will be crucial for building a comprehensive picture of the compound's biological effects.
Opportunities in Chemical Probe Development for Biological Systems
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein or biological process. nih.gov Developing this compound into a chemical probe represents a significant opportunity. To be considered a high-quality probe, a compound should exhibit high potency and selectivity for its target. nih.gov
By creating derivatives with appropriate labels (e.g., fluorescent tags or biotin), researchers can use these probes to visualize the compound's localization within cells, identify its binding partners, and dissect its mechanism of action in complex biological systems. mskcc.org Such probes are invaluable tools for target validation and for gaining a deeper understanding of cellular signaling pathways. tandfonline.comyoutube.com The development of a chemical probe based on the this compound scaffold could significantly advance our understanding of its biological targets and their roles in health and disease.
Addressing Research Gaps and Methodological Limitations in Flavanone Chemistry and Biology
Despite the growing interest in flavanones, several research gaps and methodological limitations hinder their development as therapeutic agents. A major challenge is the often-low bioavailability of flavonoids, which can limit their in vivo efficacy. researchgate.net Future research must focus on strategies to improve the absorption and metabolic stability of compounds like this compound. researchgate.netnih.gov
Methodological limitations in the extraction and characterization of flavonoids also need to be addressed. mdpi.com The development of standardized and robust analytical methods is crucial for ensuring the quality and consistency of research findings. researchgate.net Furthermore, there is a need for a more systematic approach to studying the structure-activity relationships of flavanones to guide the design of more potent and selective analogs. nih.gov Bridging these gaps will be essential for translating the promising in vitro findings for this compound into tangible clinical applications.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Methoxybenzylidene)flavanone in laboratory settings?
The compound is typically synthesized via Claisen-Schmidt condensation, where 2'-hydroxyacetophenone derivatives react with 4-methoxybenzaldehyde under acidic or basic conditions. For example, cyclization of 2′-hydroxy-4-methoxychalcone intermediates yields flavanones. Reaction conditions (e.g., solvent, catalyst) significantly influence yield and purity. Ethanol with catalytic HCl or NaOH is commonly used, yielding ~64–78% for analogous methoxyflavanones .
Q. How is this compound structurally characterized?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8 ppm for –OCH₃) and chromone/flavanone backbone signals (e.g., δ 5.3–5.5 ppm for C-2 proton) .
- X-ray crystallography : Resolves stereochemistry and confirms benzylidene substitution patterns. For example, analogous flavanones show dihedral angles of 5–10° between aromatic rings .
- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., C₁₆H₁₂O₄ for 3-hydroxy-4'-methoxyflavone, MW 268.27) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use local exhaust ventilation and closed systems to minimize inhalation/contact.
- Wear protective gloves (nitrile), safety goggles , and lab coats .
- Store in a cool, dry place away from ignition sources. In case of fire, use CO₂ or dry powder extinguishers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in anti-glycation or antioxidant activities (e.g., in ) may arise from structural variations (e.g., glycosylation, hydroxylation). Methodological approaches include:
- Dose-response assays : Standardize concentrations (e.g., 10–100 µM) across studies.
- Structural analogs comparison : Test derivatives like 5,7-dimethoxy-4'-hydroxyflavanone ( ) to isolate functional group contributions.
- Mechanistic studies : Use fluorescence quenching or ROS scavenging assays to validate antioxidant pathways .
Q. What strategies optimize the regioselectivity of methoxy group introduction during synthesis?
Regioselective methoxylation can be achieved via:
- Directed ortho-metalation : Use directing groups (e.g., –OH, –OCH₃) to control electrophilic substitution.
- Enzymatic catalysis : Flavanone 3-hydroxylase (F3H) or cytochrome P450 enzymes selectively modify positions 3' or 4' ( ).
- Protecting groups : Temporarily block reactive sites (e.g., silylation of –OH groups) to direct methoxy substitution .
Q. How does this compound interact with PPARγ in adipogenesis?
Flavanones enhance adipocyte differentiation via PPARγ ligand activity. Experimental validation includes:
- Luciferase reporter assays : Measure PPARγ transcriptional activation (e.g., EC₅₀ ~20 µM for flavanone).
- Gene expression profiling : Quantify adipogenic markers (e.g., adiponectin, FABP4) via qPCR.
- Competitive binding assays : Use radiolabeled rosiglitazone to assess direct ligand-receptor interactions .
Q. What methodologies address crystallization challenges for X-ray analysis of this compound?
Crystallization difficulties (e.g., polymorphism) are mitigated by:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Seeding : Introduce microcrystals of analogous structures (e.g., chromene derivatives) to induce nucleation.
- Temperature gradients : Gradual cooling (e.g., 4°C to −20°C) improves crystal lattice formation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
